molecular formula C17H22N4OS B12263787 N,5-dimethyl-N-[1-(5-methylthiophene-2-carbonyl)piperidin-3-yl]pyrimidin-2-amine

N,5-dimethyl-N-[1-(5-methylthiophene-2-carbonyl)piperidin-3-yl]pyrimidin-2-amine

Cat. No.: B12263787
M. Wt: 330.4 g/mol
InChI Key: YIVBFSKENMQIHN-UHFFFAOYSA-N
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Description

N,5-dimethyl-N-[1-(5-methylthiophene-2-carbonyl)piperidin-3-yl]pyrimidin-2-amine is a complex organic compound featuring a pyrimidine core, a piperidine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,5-dimethyl-N-[1-(5-methylthiophene-2-carbonyl)piperidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivative, followed by the formation of the piperidine ring. The final step involves the coupling of the pyrimidine core with the piperidine-thiophene intermediate under controlled conditions, often using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production at a larger scale .

Chemical Reactions Analysis

Types of Reactions: N,5-dimethyl-N-[1-(5-methylthiophene-2-carbonyl)piperidin-3-yl]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,5-dimethyl-N-[1-(5-methylthiophene-2-carbonyl)piperidin-3-yl]pyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-[1-(5-methylthiophene-2-carbonyl)piperidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems .

Comparison with Similar Compounds

  • N,5-dimethyl-N-[1-(5-methylthiophene-2-carbonyl)piperidin-3-yl]pyrimidin-4-amine
  • N,5-dimethyl-N-[1-(5-methylthiophene-2-carbonyl)piperidin-3-yl]pyrimidin-5-amine

Comparison: Compared to similar compounds, N,5-dimethyl-N-[1-(5-methylthiophene-2-carbonyl)piperidin-3-yl]pyrimidin-2-amine exhibits unique properties due to the position of the substituents on the pyrimidine ring. This affects its reactivity, binding affinity, and overall biological activity, making it a compound of significant interest in research .

Properties

Molecular Formula

C17H22N4OS

Molecular Weight

330.4 g/mol

IUPAC Name

[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone

InChI

InChI=1S/C17H22N4OS/c1-12-9-18-17(19-10-12)20(3)14-5-4-8-21(11-14)16(22)15-7-6-13(2)23-15/h6-7,9-10,14H,4-5,8,11H2,1-3H3

InChI Key

YIVBFSKENMQIHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCCC(C2)N(C)C3=NC=C(C=N3)C

Origin of Product

United States

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